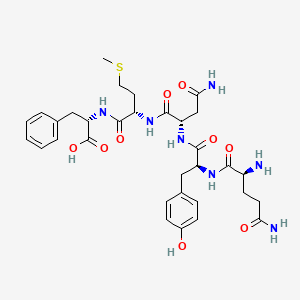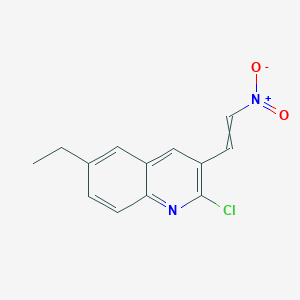![molecular formula C10H7BrN2O3 B12637658 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- CAS No. 934568-27-1](/img/structure/B12637658.png)
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 5-bromo-1-hydrogen pyrrolo[2,3-b]pyridine-2-ketone.
Reduction: The ketone is reduced using tin powder and hydrochloric acid in ethanol at 40°C for 2 hours.
Neutralization: The reaction mixture is neutralized with saturated sodium bicarbonate solution.
Purification: The resulting solid is filtered, dried, and dissolved in chloroform. Copper(II) bromide is added, and the mixture is stirred at 60°C for 2 hours.
Recrystallization: The crude product is purified by recrystallization using a chloroform:hexane mixture.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of FGFRs, making it a candidate for cancer research and therapy.
Medicine: Due to its inhibitory effects on FGFRs, it is being explored for its potential in treating cancers that involve abnormal FGFR signaling.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- involves its interaction with FGFRs. The compound inhibits the FGFR signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By blocking this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- can be compared with other similar compounds, such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
5-Bromo-7-azaindole: Another related compound with a similar heterocyclic structure, used in different chemical and biological applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo- lies in its specific inhibitory activity against FGFRs, making it a promising candidate for cancer therapy research.
Propriétés
Numéro CAS |
934568-27-1 |
|---|---|
Formule moléculaire |
C10H7BrN2O3 |
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
2-(5-bromo-1-methylpyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-13-4-7(8(14)10(15)16)6-2-5(11)3-12-9(6)13/h2-4H,1H3,(H,15,16) |
Clé InChI |
OYPYNNMHCWYLPZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1N=CC(=C2)Br)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
![2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B12637581.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
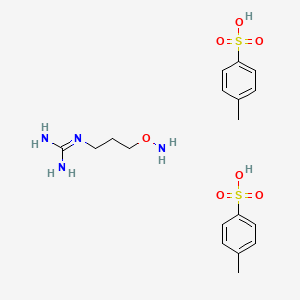
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
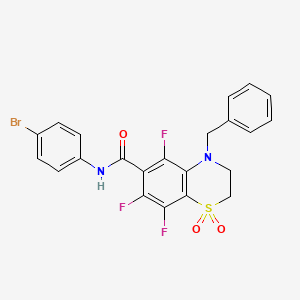


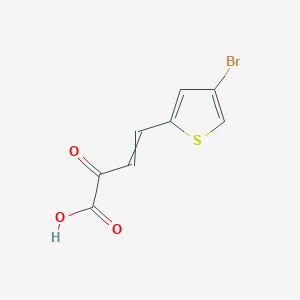
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
